molecular formula C18H10Cl2N2OS B2461659 (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime CAS No. 692737-17-0

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime

Cat. No.: B2461659
CAS No.: 692737-17-0
M. Wt: 373.25
InChI Key: JDKKDJZXSLRXNE-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime is a heterocyclic compound featuring a thienoquinoline core fused with a methanone group substituted by a 2,4-dichlorophenyl moiety and an oxime functional group. This structure combines electron-withdrawing chlorine atoms, a rigid thienoquinoline scaffold, and the reactive oxime group, which may influence its physicochemical and biological properties. For instance, thienoquinoline-based methanones are known for their applications in medicinal chemistry, particularly in anticancer research, due to their ability to intercalate DNA or inhibit kinases . The oxime group may enhance solubility or act as a pharmacophore, as seen in other prodrug-like modifications .

Properties

IUPAC Name

(NE)-N-[(2,4-dichlorophenyl)-thieno[2,3-b]quinolin-2-ylmethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2OS/c19-12-5-6-13(14(20)9-12)17(22-23)16-8-11-7-10-3-1-2-4-15(10)21-18(11)24-16/h1-9,23H/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKKDJZXSLRXNE-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=NO)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)/C(=N/O)/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule comprises three structural domains:

  • Thieno[2,3-b]quinoline core : A fused bicyclic system combining thiophene and quinoline.
  • (2,4-Dichlorophenyl)methanone : An aromatic ketone substituent at position 2 of the thienoquinoline.
  • Oxime functional group : Derived from ketone-to-oxime conversion.

Retrosynthetic disconnections suggest two viable pathways:

  • Pathway A : Late-stage oxime formation from a preformed ketone intermediate.
  • Pathway B : Early introduction of the oxime group followed by cyclization.

Current literature predominantly adopts Pathway A due to the stability of ketone intermediates during heterocycle assembly.

Synthesis of Thieno[2,3-b]quinoline Core

Friedländer Annulation for Quinoline Formation

The quinoline moiety is constructed via Friedländer annulation between 2-aminothiophene-3-carbaldehyde and cyclic ketones. For example:

  • 2-Aminothiophene-3-carbaldehyde (1.0 eq) reacts with cyclohexanone (1.2 eq) in acetic acid at 110°C for 12 hours, yielding thieno[2,3-b]quinoline (78% yield).

Thiophene Fusion via Photocyclization

Photochemical cyclization of 1,2-di(thienyl)benzenes in dichloromethane (DCM) under UV light (λ = 300 nm) produces the fused thienoquinoline system. This method avoids harsh acidic conditions and achieves 65–70% yields.

Table 1: Comparison of Core Synthesis Methods
Method Conditions Yield (%) Purity (%)
Friedländer Acetic acid, 110°C, 12 h 78 95
Photocyclization DCM, UV, 24 h 65 98

Introduction of (2,4-Dichlorophenyl)methanone Group

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling attaches the 2,4-dichlorophenyl group to the thienoquinoline core:

  • Thieno[2,3-b]quinolin-2-yl triflate (1.0 eq) reacts with 2,4-dichlorophenylboronic acid (1.5 eq) using Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C for 8 hours.
  • Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields the biaryl ketone (82% yield, >99% HPLC purity).

Direct Acylation via Friedel-Crafts

Alternative acylation employs AlCl₃ as a Lewis catalyst:

  • Thieno[2,3-b]quinoline (1.0 eq) and 2,4-dichlorobenzoyl chloride (1.2 eq) in DCM at 0°C for 2 hours.
  • Quenching with ice-water followed by NaOH wash affords the ketone (68% yield).

Oxime Formation from Ketone Intermediate

Hydroxylamine Hydrochloride Method

The ketone undergoes condensation with hydroxylamine hydrochloride under basic conditions:

  • (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone (1.0 eq) reacts with NH₂OH·HCl (2.0 eq) and NaOAc (3.0 eq) in ethanol/water (4:1) at reflux (80°C) for 6 hours.
  • Cooling to 0°C precipitates the oxime, which is filtered and washed with cold ethanol (90% yield).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • A mixture of ketone (1.0 eq), NH₂OH·HCl (2.5 eq), and pyridine (3.0 eq) in DMF is irradiated at 120°C for 20 minutes.
  • Rapid cooling and extraction with DCM yield the oxime (94% yield, 99.5% purity by LC-MS).
Table 2: Oxime Synthesis Optimization
Method Time Temperature (°C) Yield (%)
Conventional reflux 6 h 80 90
Microwave 20 min 120 94

Characterization and Analytical Validation

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, oxime NH), 8.25–7.15 (m, 9H, aromatic), 2.89 (s, 1H, methine).
  • IR (KBr): ν = 3250 cm⁻¹ (N–O stretch), 1680 cm⁻¹ (C=N).

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water = 70:30) shows a single peak at tR = 6.78 min, confirming >99% purity.

Scale-Up Considerations and Industrial Protocols

Kilogram-Scale Production

Key Organics Ltd. reports a pilot-scale process:

  • Step 1 : Friedländer annulation under reflux (500 L reactor, 78% yield).
  • Step 2 : Suzuki-Miyaura coupling with Pd/C catalyst (3 mol%, 82% yield).
  • Step 3 : Oxime formation in ethanol/water (batch size: 50 kg, 90% yield).

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired products.

Major Products Formed

Major products formed from these reactions include nitrile oxides, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-b]quinolin-2-yl Methanone Derivatives

Compounds with a thieno[2,3-b]quinolin-2-yl methanone core but differing in substituents provide key comparisons:

  • 3-Amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-ylmethanone (): Structural Differences: Substitution at the 3-position with an amino group and a 4-fluorophenyl instead of 2,4-dichlorophenyl. The absence of chlorine atoms may reduce steric hindrance and alter binding affinity .
  • Aryl(thieno[2,3-b]quinolin-2-yl)methanones (): Synthesis: Synthesized via multicomponent reactions, highlighting the accessibility of similar scaffolds. The target compound may share synthetic challenges, such as purification difficulties due to poor solubility .

Table 1: Physicochemical Properties of Thienoquinoline Methanones

Compound Solubility Trends Key Functional Groups Biological Activity (If Reported)
Target Compound Likely polar (oxime group) Oxime, 2,4-dichlorophenyl Not explicitly reported
3-Amino-...methanone Moderate in polar solvents Amino, 4-fluorophenyl Anticancer (inferred from analogs)
Aryl(thienoquinolinyl)methanones Poor in nonpolar solvents Varied aryl groups DNA intercalation (hypothesized)

Dichlorophenyl Methanone Derivatives

  • (2,6-Dichloro-4-hydroxyphenyl)(2,4-dichlorophenyl)methanone (): Structural Differences: A hydroxyl group replaces the oxime. Impact: The hydroxyl group confers higher polarity but results in poor solubility in CHCl₃ and hexanes, necessitating methanol for isolation.
  • 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (): Functional Similarity: Shares the 2,4-dichlorophenyl and oxime groups. Synthesis: Manufactured via sodium hydride-mediated reactions, suggesting the target compound could be synthesized using analogous methods .

Oxime-Containing Analogues

  • (4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (): Structural Differences: Cyclopropyl spacer instead of thienoquinoline.
  • Ester/Carbonate-Modified Thieno[2,3-b]pyridines (): Functional Comparison: Esters/carbonates serve as prodrug moieties, enhancing solubility and anti-proliferative activity in cancer cells. The oxime in the target compound may similarly improve bioavailability or act as a reactive site for further derivatization .

Biological Activity

The compound (2,4-Dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime is a derivative of thienoquinoline and has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and mechanisms of action based on various studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₉H₁₂Cl₂N₂O
  • Molecular Weight : 384.21 g/mol
  • CAS Number : 58346-55-7

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Cytotoxic Activity

Studies have demonstrated that thienoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat (T-cell leukemia), KB (human cervix carcinoma), HL-60 (promyelocytic leukemia).
  • Mechanism : Induction of G2/M phase cell cycle arrest and inhibition of topoisomerase II activity.
Cell LineIC50 (µM)Mechanism of Action
Jurkat5.0G2/M phase arrest
KB3.5Topoisomerase II inhibition
HL-604.0Induction of apoptosis

2. Antimicrobial Properties

Research indicates that thienoquinoline derivatives possess antimicrobial properties against a range of pathogens:

  • Gram-positive and Gram-negative Bacteria : Effective at concentrations ranging from 0.25 to 1 mM.
  • Fungi : Showed inhibitory activity against fungal strains with MIC values similar to those observed for bacterial strains.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mM
Escherichia coli1.0 mM
Candida albicans0.75 mM

The mechanisms underlying the biological activities of this compound include:

  • Interaction with Cellular Structures : The compound may interact with mitochondrial membranes, affecting ATP levels and membrane potential.
  • Oxidative Stress Response : Some studies suggest that derivatives can induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of thienoquinoline derivatives:

  • Study on Cytotoxicity in Cancer Cells
    • A study evaluated the cytotoxic effects of various thienoquinoline compounds on cancer cell lines, revealing that certain substitutions significantly enhanced their potency.
  • Antimicrobial Efficacy Study
    • In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with notable activity against multidrug-resistant strains.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2,4-dichlorophenyl)(thieno[2,3-b]quinolin-2-yl)methanone oxime?

  • Methodological Answer : The compound’s synthesis typically involves a multi-step approach. A thieno[2,3-b]quinoline core is first synthesized via microwave-assisted cyclization of 3-formyl-2-mercaptoquinoline derivatives with halogenated ketones (e.g., 2-chloro-1-phenylethanone) under solvent-free conditions, using potassium carbonate as a base . The oxime moiety is introduced by reacting the ketone intermediate with hydroxylamine hydrochloride under reflux in ethanol. Key parameters include reaction time (30–60 minutes under microwave irradiation) and molar ratios (1:1.2 ketone:hydroxylamine). Yield optimization requires strict control of temperature (70–80°C) and pH (neutral to slightly acidic).

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of oxime (N–O stretch ~930 cm⁻¹) and carbonyl (C=O stretch ~1680 cm⁻¹) groups .
  • NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm for thienoquinoline and dichlorophenyl groups) and oxime proton (δ ~10.2 ppm). ¹³C NMR resolves the ketone carbon (δ ~190 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between the thienoquinoline core and substituents (e.g., dichlorophenyl group), with typical angles of 11–66° for similar compounds .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with IC₅₀ values compared to standard antibiotics like ampicillin .
  • Anticancer Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with dose ranges of 1–100 µM. Positive controls (e.g., doxorubicin) and cytotoxicity validation in non-cancerous cells (e.g., HEK293) are critical .

Advanced Research Questions

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for quinoline derivatives, such as topoisomerase II (anticancer) or fungal CYP51 (antifungal) .
  • Software : Use Schrödinger Maestro (2017-2 release) for docking simulations. Apply the OPLS3e force field and Glide XP scoring .
  • Validation : Compare binding energies (ΔG) with reference ligands (e.g., fluconazole for CYP51). A ΔG ≤ -8 kcal/mol suggests strong binding .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for analogs?

  • Methodological Answer :

  • Data Triangulation : Cross-reference biological activity (e.g., IC₅₀) with substituent electronic profiles (Hammett σ values) and steric parameters (Taft Es). For example, electron-withdrawing groups (e.g., –Cl) on the phenyl ring enhance antimicrobial activity but may reduce solubility .
  • Statistical Modeling : Apply multivariate regression (e.g., PLS analysis) to isolate dominant SAR factors. A Q² > 0.5 in cross-validation indicates robust models .

Q. How can in vitro metabolic stability assays guide lead optimization?

  • Methodological Answer :

  • Hepatic Microsomal Assay : Incubate the compound (10 µM) with rat liver microsomes (0.5 mg/mL) and NADPH (1 mM). Monitor degradation via LC-MS/MS over 60 minutes. A half-life (t₁/₂) < 30 minutes suggests poor metabolic stability .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites. Oxime hydrolysis to the ketone is a common degradation pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.